4-Thp-butyltosylate
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Overview
Description
4-Thp-butyltosylate, also known as 4-(tetrahydro-2H-pyran-2-yl)oxybutyl toluene-4-sulfonate, is an organic compound with the molecular formula C16H24O5S and a molecular weight of 328.42 g/mol . This compound is characterized by the presence of a tetrahydropyran (THP) ring and a tosylate group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thp-butyltosylate typically involves the reaction of 3,4-dihydro-2H-pyran with 4-(4-methylphenyl)sulfonyloxybutan-1-ol . The reaction is carried out in the presence of toluene-4-sulfonic acid in tetrahydrofuran (THF) at room temperature for 36 hours under an inert atmosphere . The reaction mixture is then processed to remove excess reagents and solvents, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Thp-butyltosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The THP ring can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 4-hydroxybutyl tosylate and tetrahydropyran.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 4-aminobutyl tosylate, 4-thiobutyl tosylate, etc.
Oxidation Products: Oxidized derivatives of the THP ring.
Hydrolysis Products: 4-hydroxybutyl tosylate and tetrahydropyran.
Scientific Research Applications
4-Thp-butyltosylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and as a protecting group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thp-butyltosylate involves its reactivity as a tosylate ester. The tosylate group is a good leaving group, facilitating nucleophilic substitution reactions. The THP ring provides stability and can undergo further functionalization, making the compound versatile in various synthetic applications.
Comparison with Similar Compounds
4-Methoxytetrahydropyran: Similar in structure but with a methoxy group instead of a tosylate group.
4-Hydroxybutyl Tosylate: Lacks the THP ring but has similar reactivity due to the tosylate group.
Tetrahydropyranyl Ethers: Compounds with THP rings and different substituents.
Uniqueness: 4-Thp-butyltosylate is unique due to the combination of the THP ring and the tosylate group, providing both stability and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
IUPAC Name |
4-(oxan-2-yloxy)butyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5S/c1-14-7-9-15(10-8-14)22(17,18)21-13-5-4-12-20-16-6-2-3-11-19-16/h7-10,16H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNHWFXUFROOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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